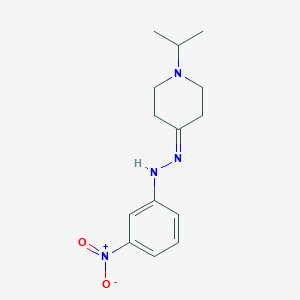![molecular formula C10H15ClN4O2S B11774503 7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B11774503.png)
7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrido[2,3-e][1,2,4]thiadiazine ring system, which is a fused ring structure containing nitrogen, sulfur, and oxygen atoms. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-e][1,2,4]thiadiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the core ring structure.
Introduction of the Methyl Group: Methylation reactions are carried out using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Methylaminoethyl Side Chain: This step involves the reaction of the intermediate compound with methylamine under suitable conditions to introduce the methylaminoethyl side chain.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学研究应用
Chemistry
In chemistry, 7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique ring structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential use as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and other high-value products. Its unique properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Ephedrine: A compound with a similar methylaminoethyl side chain but different core structure.
Pseudoephedrine: Similar to ephedrine but with different stereochemistry.
Thiazoles: Compounds with a thiazole ring structure, which share some chemical properties with thiadiazines.
Uniqueness
7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific biological targets makes it a valuable compound for research and industrial applications.
属性
分子式 |
C10H15ClN4O2S |
|---|---|
分子量 |
290.77 g/mol |
IUPAC 名称 |
N-methyl-2-(7-methyl-1,1-dioxo-4H-pyrido[2,3-e][1,2,4]thiadiazin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14N4O2S.ClH/c1-7-5-8-10(12-6-7)13-9(3-4-11-2)14-17(8,15)16;/h5-6,11H,3-4H2,1-2H3,(H,12,13,14);1H |
InChI 键 |
DVHSMSFAGPTKRR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(NC(=NS2(=O)=O)CCNC)N=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


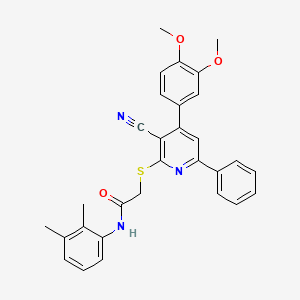

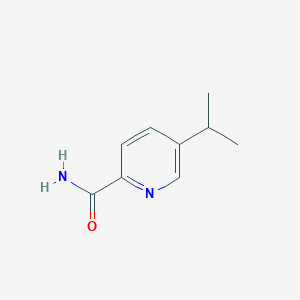
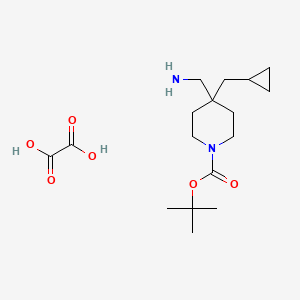

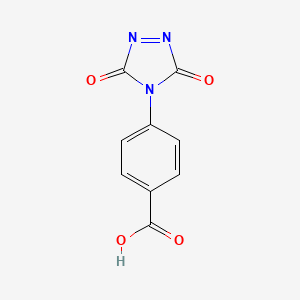

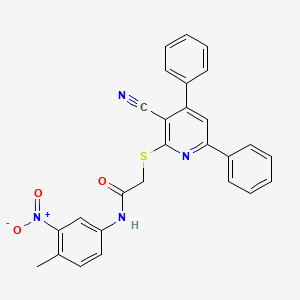
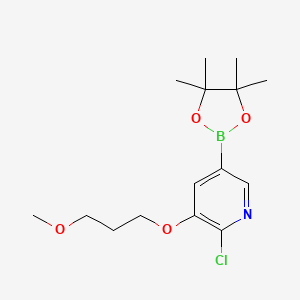
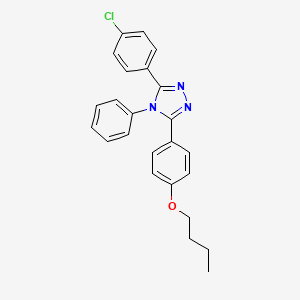
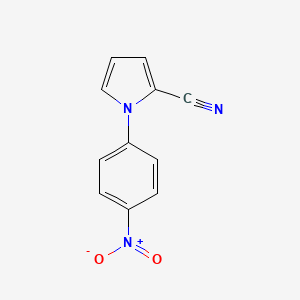
![2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B11774489.png)
